4-Chloro-1-isobutyl-1H-pyrazol-3-amine
Description
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Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-chloro-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
GRIBYAVRMCTIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-1-isobutyl-1H-pyrazol-3-amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore rational synthetic approaches, discuss robust analytical methodologies for its characterization, and examine its potential as a scaffold in modern drug discovery based on the established biological activities of related pyrazole compounds.
Core Molecular Profile
4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The specific substitutions on this core structure—a chloro group at the 4-position, an isobutyl group at the 1-position, and an amine group at the 3-position—impart distinct physicochemical properties that are crucial for its interaction with biological targets.
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical quantification.
| Property | Value |
| Molecular Formula | C₇H₁₂ClN₃ |
| Molecular Weight | 173.65 g/mol |
The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011), Hydrogen (1.008), Chlorine (35.453), and Nitrogen (14.007).
Structural Elucidation
The structural arrangement of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine is depicted below. The isobutyl group at the N1 position introduces lipophilicity, which can be critical for cell membrane permeability. The amino group at C3 and the chloro atom at C4 are key functional groups that can participate in hydrogen bonding and other non-covalent interactions with protein targets, making them crucial for its pharmacological activity.
Figure 1: Chemical structure of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine.
Synthetic Strategies: A Rational Approach
The synthesis of substituted pyrazoles like 4-Chloro-1-isobutyl-1H-pyrazol-3-amine can be approached through several established methodologies in heterocyclic chemistry. The choice of a particular synthetic route is often guided by the availability of starting materials, desired yield, and scalability. A common and effective strategy involves the construction of the pyrazole core followed by functional group interconversions.
A plausible synthetic pathway is outlined below. This multi-step process leverages well-understood reactions, ensuring a high degree of control over the final product's structure.
Figure 2: A generalized synthetic workflow for 4-Chloro-1-isobutyl-1H-pyrazol-3-amine.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how one might synthesize a substituted pyrazole, based on general principles of organic synthesis.[1][2]
Step 1: Synthesis of the Pyrazole Core
-
To a solution of a suitable β-dicarbonyl compound in a polar solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Chlorination of the Pyrazole Ring
-
Dissolve the synthesized pyrazole in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the chlorinated pyrazole.
Step 3: N-Alkylation with Isobutyl Bromide
-
To a solution of the chlorinated pyrazole in an aprotic polar solvent (e.g., dimethylformamide), add a base such as potassium carbonate.
-
Add isobutyl bromide dropwise and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, by column chromatography.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount in drug discovery to ensure the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.[3][4]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of small molecules. For a compound like 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a reverse-phase HPLC method would be appropriate.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both identification and purity assessment, particularly for identifying any volatile impurities.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the isobutyl group protons, the aromatic proton on the pyrazole ring, and the amine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can unequivocally confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the amine group and the C-Cl stretch.[5]
Therapeutic Potential and Future Directions
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7] The specific substitution pattern of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine suggests its potential as an inhibitor of various protein kinases, which are critical targets in oncology and inflammatory diseases.[8][9]
Kinase Inhibition
Many pyrazole-based compounds have been developed as potent and selective kinase inhibitors.[9] The 3-amino pyrazole moiety can act as a hinge-binding motif, a common interaction pattern for kinase inhibitors. The isobutyl group can occupy a hydrophobic pocket in the ATP-binding site, while the chloro group can be involved in further specific interactions, potentially enhancing potency and selectivity.
Sources
- 1. Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination [orgchemres.org]
- 2. heteroletters.org [heteroletters.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Ascendancy of 1-Isobutyl-Substituted Pyrazole Amines: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, underpinning a significant number of approved therapeutic agents.[1][2] Its inherent structural versatility and capacity for diverse functionalization have rendered it a privileged scaffold in the design of novel bioactive molecules.[3][4] This technical guide delves into a specific, yet increasingly important subclass: 1-isobutyl-substituted pyrazole amine derivatives. We will navigate the synthetic intricacies, explore the profound impact of the 1-isobutyl moiety on biological activity, and elucidate the mechanisms of action that position these compounds at the forefront of therapeutic innovation, particularly in the realm of kinase inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights for the rational design of next-generation therapeutics.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole core is a versatile building block in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The ability to readily modify the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological targets.[3] Among the various pyrazole derivatives, aminopyrazoles have emerged as particularly valuable pharmacophores, capable of forming key hydrogen bond interactions with biological targets.[7] The strategic placement of an amine group at the C3, C4, or C5 position significantly influences the molecule's interaction with protein kinases and other enzymes.
The N1-substituent on the pyrazole ring plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. While a variety of alkyl and aryl groups have been explored, the isobutyl group has garnered significant attention for its unique combination of steric bulk and lipophilicity, which can impart favorable characteristics to the parent molecule. This guide will specifically focus on the synthesis, properties, and applications of pyrazole derivatives featuring this key structural motif in conjunction with an amine functionality.
Synthetic Strategies for 1-Isobutyl-Substituted Pyrazole Amine Derivatives
The synthesis of 1-isobutyl-substituted pyrazole amine derivatives can be approached through several established routes. The choice of a specific pathway often depends on the desired substitution pattern on the pyrazole core and the position of the amine group.
General Synthesis of the Pyrazole Core
A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[8] For the synthesis of aminopyrazoles, precursors containing a nitrile group are commonly employed.
-
For 3- and 5-Aminopyrazoles: The reaction of β-ketonitriles with isobutylhydrazine is a primary route. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the β-ketonitrile.
-
For 4-Aminopyrazoles: A common strategy involves the use of precursors that can be converted to the 4-amino functionality after the pyrazole ring has been formed.
Introduction of the 1-Isobutyl Group
The isobutyl group is typically introduced at the N1 position of the pyrazole ring through N-alkylation of a pre-formed pyrazole or by using isobutylhydrazine as a starting material in the initial ring-forming condensation reaction.
Experimental Protocol: General Procedure for N-Alkylation
-
Dissolution: Dissolve the NH-pyrazole precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature and stir for 30-60 minutes to facilitate the formation of the pyrazolate anion.
-
Alkylation: Add isobutyl bromide or isobutyl iodide to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Flow of N-Alkylation
Caption: General workflow for the N-alkylation of a pyrazole ring.
Biological Activities and Therapeutic Applications
The introduction of a 1-isobutyl group to a pyrazole amine scaffold can significantly influence its biological activity, often enhancing its potency and selectivity for specific targets. A prominent area where these derivatives have shown immense promise is in the inhibition of Janus kinases (JAKs).
1-Isobutyl-Substituted Pyrazole Amines as JAK Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[9] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[10] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
Patent literature reveals that 1-alkyl-3-arylaminopyrazole-4-carboxamide derivatives are potent and selective inhibitors of JAKs.[11] The modification of the 1-substituent has been shown to modulate the selectivity for different JAK isoforms.[11] The isobutyl group, in this context, contributes to the overall binding affinity and can influence the selectivity profile of the inhibitor.
Mechanism of Action: JAK Inhibition
1-Isobutyl-substituted pyrazole amine derivatives typically act as ATP-competitive inhibitors. The pyrazole amine core forms key hydrogen bonding interactions within the hinge region of the kinase's ATP-binding pocket. The 1-isobutyl group occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound.
Sources
- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005009435A1 - Aminopyrazole compounds and use as chk1 inhibitors - Google Patents [patents.google.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols using 4-Chloro-1-isobutyl-1H-pyrazol-3-amine as intermediate
This guide outlines a high-fidelity, modular protocol for the synthesis and application of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine . This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JNK, CDK) and GPCR ligands.
Application Note: Modular Synthesis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine
Executive Summary & Strategic Value
The 1-alkyl-4-chloro-3-aminopyrazole scaffold represents a "privileged structure" in drug discovery. The chlorine atom at the 4-position serves two critical functions:
-
Electronic Modulation: It reduces the electron density of the pyrazole ring, modulating the pKa of the exocyclic amine and improving metabolic stability.
-
Structural Handle: It fills hydrophobic pockets in kinase active sites (gatekeeper residues) and blocks oxidative metabolism at the reactive C4 position.
This protocol prioritizes regiochemical fidelity . Direct alkylation of 3-aminopyrazole often yields mixtures of N1- and N2-isomers. To ensure the exclusive formation of the 1-isobutyl-3-amine isomer (rather than the 5-amine), this guide utilizes a Nitro-Reduction Route , followed by a mild electrophilic chlorination.
Synthesis Workflow Visualization
Figure 1: Sequential logic for the regioselective synthesis of the target intermediate and its downstream divergence into bioactive scaffolds.
Module 1: Synthesis of the Core Intermediate
Step 1: Regioselective Alkylation
Objective: Install the isobutyl group at N1 while avoiding N2 alkylation. Rationale: 3-Nitropyrazole is used as the starting material because the nitro group's electron-withdrawing nature directs alkylation preferentially to the N1 position (steric and electronic control), unlike 3-aminopyrazole which often yields mixtures.
-
Reagents: 3-Nitro-1H-pyrazole (1.0 equiv), Isobutyl bromide (1.2 equiv), Potassium Carbonate (
, 2.0 equiv), DMF (anhydrous). -
Protocol:
-
Dissolve 3-Nitro-1H-pyrazole (11.3 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add
(27.6 g, 200 mmol) and stir at room temperature (RT) for 15 min. -
Add isobutyl bromide (13 mL, 120 mmol) dropwise.
-
Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (5x to remove DMF), dry over
, and concentrate. -
Purification: If necessary, recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexane).
-
Checkpoint: The product 1-isobutyl-3-nitropyrazole should be a pale yellow solid/oil.
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to the primary amine.
-
Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol.
-
Protocol:
-
Dissolve the nitro intermediate (from Step 1) in Methanol (0.1 M concentration).
-
Add 10% Pd/C carefully under nitrogen flow.
-
Purge with
and stir under a hydrogen balloon at RT for 3-12 hours. -
Workup: Filter through a Celite pad to remove catalyst (Caution: Pyrophoric). Concentrate the filtrate.
-
Result:1-isobutyl-1H-pyrazol-3-amine . Usually obtained as a viscous oil or low-melting solid. Use immediately or store under argon.
-
Step 3: C4-Chlorination (The Critical Step)
Objective: Selectively chlorinate the 4-position without over-chlorinating or oxidizing the amine.
Rationale: N-Chlorosuccinimide (NCS) is preferred over
-
Reagents: 1-isobutyl-1H-pyrazol-3-amine (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv), DMF or Acetonitrile.
-
Protocol:
-
Dissolve 1-isobutyl-1H-pyrazol-3-amine (1.39 g, 10 mmol) in DMF (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add NCS (1.40 g, 10.5 mmol) portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 2 hours.
-
Monitor: LCMS should show conversion from M+H 140 to M+H 174/176 (Cl isotope pattern).
-
Workup: Dilute with water (50 mL) and extract with EtOAc. Wash extensively with brine.
-
Purification: Flash chromatography (Hexane/EtOAc 1:1 to 0:1).
-
Product: 4-Chloro-1-isobutyl-1H-pyrazol-3-amine .
-
Module 2: Downstream Applications
Application A: Synthesis of Pyrazolo[1,5-a]pyrimidines
This reaction constructs a bicyclic core common in CDK and PI3K inhibitors.
-
Mechanism: Condensation of the exocyclic amine with a 1,3-dielectrophile, followed by ring closure involving the pyrazole ring nitrogen (N2).
-
Protocol:
-
Combine 4-Chloro-1-isobutyl-1H-pyrazol-3-amine (1.0 equiv) and Acetylacetone (1.2 equiv) in Glacial Acetic Acid.
-
Reflux (118°C) for 2-4 hours.
-
Cool to RT.[1] The product often precipitates.
-
Pour into water, neutralize with
, and filter the solid. -
Product:3-Chloro-6-isobutyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine .
-
Application B: Sulfonamide Synthesis
Common for creating focused libraries for HTS (High-Throughput Screening).
-
Protocol:
-
Dissolve the amine intermediate in Pyridine (or DCM + Et3N).
-
Add Aryl Sulfonyl Chloride (1.1 equiv) at 0°C.
-
Stir at RT overnight.
-
Note: The 4-chloro substituent prevents electrophilic attack at C4, ensuring clean N-sulfonylation.
-
Critical Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Regioselectivity (Step 1) | N1 vs N2 alkylation | Using 3-aminopyrazole directly (instead of 3-nitro) often yields the 5-amino isomer (N2 alkylation), which is a dead-end for pyrazolo[1,5-a]pyrimidine synthesis. |
| Temperature (Step 3) | < 25°C initially | High temperatures during NCS addition can lead to N-chlorination or dichloro byproducts. |
| Solvent Choice (Step 3) | DMF vs MeCN | DMF accelerates the reaction but is harder to remove. MeCN is cleaner for workup but may require longer reaction times. |
| Storage | Inert Atmosphere | Aminopyrazoles oxidize slowly in air. Store the intermediate as the HCl salt if long-term storage is needed. |
References
-
Regioselective Alkylation of Pyrazoles
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature (2025). Link
- Note: Validates the difficulty of direct alkylation and supports the nitro-precursor route for high purity.
-
-
Chlorination Protocol (NCS Method)
-
Pyrazolo[1,5-a]pyrimidine Synthesis
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC (2020). Link
- Note: Details the cyclization of aminopyrazoles with 1,3-dicarbonyls.
-
-
General Pyrazole Chemistry
-
Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem (2025). Link
- Note: General handling of chloropyrazole intermedi
-
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chegg.com [chegg.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The 3-Amino-Pyrazole Scaffold in Modern Drug Discovery
An Application Guide to Nucleophilic Substitution Reactions of 3-Amino-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid, planar system, makes it an ideal building block for designing potent and selective inhibitors, particularly for protein kinases.[1][3] Kinase inhibitors based on this scaffold have shown significant promise in oncology and inflammation, targeting enzymes like AXL, FGFR, and Cyclin-Dependent Kinases (CDKs).[4][5][]
The true synthetic value of 3-amino-pyrazoles lies in their versatile nucleophilic character. The molecule possesses three distinct nucleophilic nitrogen centers, offering multiple avenues for structural elaboration and diversification. Mastering the regioselective functionalization of these sites through nucleophilic substitution is paramount for any drug discovery program aiming to build libraries of novel pyrazole-based compounds.[7] This guide provides an in-depth analysis of the key nucleophilic substitution reactions of 3-amino-pyrazole derivatives, offering both mechanistic insights and field-tested experimental protocols.
Understanding the Nucleophilic Landscape of 3-Amino-Pyrazoles
The reactivity of a 3-amino-pyrazole is governed by the interplay between its three nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic (annular) nitrogen atoms, N1 and N2. These sites are in a tautomeric equilibrium, and their relative nucleophilicity can be modulated by electronic effects of other substituents, steric hindrance, and the reaction conditions (e.g., pH, solvent polarity).[8]
Generally, the exocyclic amino group is a potent nucleophile for reactions like acylation, while the endocyclic N1 and N2 atoms are primary sites for alkylation and arylation.[9] Controlling which nitrogen atom reacts—a concept known as regioselectivity—is the central challenge and the key to successful synthesis.[10][11]
Caption: Key nucleophilic centers in the 3-amino-pyrazole scaffold.
N-Alkylation: Building the Pyrazole Core
N-alkylation is a fundamental method for introducing alkyl groups onto the pyrazole ring, a common strategy for modulating a compound's solubility, metabolic stability, and binding orientation. The reaction typically proceeds via an SN2 mechanism. However, for unsymmetrical pyrazoles, it often yields a mixture of N1 and N2 regioisomers, which can be challenging to separate.[11]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the pyrazole ring nitrogen, creating a more potent nucleophile without competing in the alkylation reaction.[11] NaH is a stronger, non-reversible base, often used for less reactive systems.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can dissolve the pyrazole salt and do not interfere with the SN2 reaction.[11][12] The choice of solvent can sometimes influence the N1/N2 ratio.[11]
-
Regioselectivity Control: Steric hindrance is a key determinant. Bulky substituents on the pyrazole ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen atom.[11] In some advanced cases, fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity.
Protocol 1: General Procedure for N-Alkylation of 3-Amino-Pyrazoles
This protocol provides a reliable starting point for the N-alkylation of a generic 3-amino-pyrazole derivative.
Self-Validation: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to assess the ratio of regioisomers formed. The final product structure and regiochemistry must be unambiguously confirmed by 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC).
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-amino-pyrazole starting material (1.0 eq).
-
Solvent & Base: Add anhydrous DMF or MeCN to create a 0.1-0.5 M solution. Add a base such as K₂CO₃ (1.5-2.0 eq) or NaH (60% dispersion in mineral oil, 1.2 eq).
-
Deprotonation: Stir the suspension at room temperature for 15-30 minutes to allow for deprotonation.
-
Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) for 4-24 hours. Monitor progress periodically.
-
Work-up: Upon completion, cool the mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate isomers if necessary.[11]
| Parameter | Example Value | Rationale / Comment |
| Substrate | 5-trifluoromethyl-1H-pyrazol-3-amine | A common building block in medicinal chemistry. |
| Alkylating Agent | Ethyl bromoacetate | Introduces an ester functional group for further modification. |
| Base | K₂CO₃ | A mild, easy-to-handle base suitable for most applications.[12] |
| Solvent | MeCN | Good solvent power and easy to remove post-reaction. |
| Temperature | Reflux | Often required to drive the reaction to completion.[12] |
| Typical Yield | 60-90% (often as a mix of isomers) | Yield is dependent on substrate reactivity and steric factors. |
N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile reaction for forming C-N bonds, enabling the synthesis of N-aryl-3-amino-pyrazoles.[13] This transformation has become indispensable in drug discovery for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction.[13]
Mechanistic Overview: The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The pyrazole nitrogen coordinates to the Pd(II) center, followed by deprotonation by a strong base to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the pyrazole nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Palladium-Catalyzed N-Arylation of 3-Amino-Pyrazoles
This protocol uses a modern, well-defined pre-catalyst system, which is often more reliable and efficient than generating the catalyst in situ.
Self-Validation: This reaction is highly sensitive to oxygen and water. Strict adherence to inert atmosphere techniques is critical for reproducibility. The outcome should be validated by LC-MS to confirm product mass and NMR to confirm the N-aryl structure.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube or vial with the 3-amino-pyrazole (1.2 eq), aryl halide or triflate (1.0 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 eq), and the palladium catalyst system.[14][15]
-
Catalyst System: A typical system consists of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%). Alternatively, use a pre-catalyst like (SIPr)Pd(methallyl)Cl (3 mol%).[14]
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Example Value | Rationale / Comment |
| Substrate | 1H-Pyrazol-3-amine | The parent scaffold. |
| Arylating Agent | 4-Bromotoluene | A common, moderately reactive aryl halide. |
| Catalyst System | (SIPr)Pd(methallyl)Cl | A highly active and versatile N-Heterocyclic Carbene (NHC) based pre-catalyst.[14] |
| Base | LHMDS (1M in THF) | A strong, soluble base that minimizes side reactions.[14] |
| Solvent | Toluene | A standard non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Ensures efficient catalyst turnover. |
| Typical Yield | 75-99% | Modern catalyst systems provide high efficiency.[15] |
N-Acylation and N-Sulfonylation
Acylation and sulfonylation reactions typically occur with high chemoselectivity at the most nucleophilic exocyclic 3-amino group. These reactions introduce amide and sulfonamide functionalities, which are critical pharmacophores for establishing hydrogen bonding interactions with protein targets.
Causality Behind Experimental Choices:
-
Reagents: Highly reactive acyl chlorides, sulfonyl chlorides, or anhydrides are used as the electrophiles.
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine is used as an acid scavenger to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[1] DMAP can be used as a nucleophilic catalyst for less reactive systems.[3]
-
Solvent: An inert solvent like dichloromethane (DCM) or isopropanol is typically used.[1]
Protocol 3: General Procedure for N-Acylation/Sulfonylation
Self-Validation: The reaction is typically fast and clean. Completion can be monitored by TLC. The product should be characterized by MS to confirm the addition of the acyl/sulfonyl group and by NMR to verify that the reaction occurred on the exocyclic amine.
Step-by-Step Methodology:
-
Preparation: Dissolve the 3-amino-pyrazole derivative (1.0 eq) in an anhydrous solvent like DCM or isopropanol (0.1-0.2 M).
-
Base Addition: Add a base such as triethylamine (TEA, 2.0-3.0 eq).
-
Electrophile Addition: Cool the solution in an ice bath (0 °C). Add the acyl chloride, sulfonyl chloride, or anhydride (1.0-1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-18 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Evaporate the solvent under reduced pressure. The crude product can be taken up in ethyl acetate and washed with aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.[1]
| Parameter | Example Value | Rationale / Comment |
| Substrate | 5-cyclopropyl-1H-pyrazole-3-amine | A substituted pyrazole used in kinase inhibitor synthesis. |
| Electrophile | 2,4-dichloropyrimidine | An activated heteroaryl halide acting as an acyl equivalent.[1] |
| Base | Triethylamine (TEA) | A standard organic base to scavenge the HCl byproduct.[1] |
| Solvent | Isopropanol | A polar protic solvent suitable for this type of nucleophilic aromatic substitution.[1] |
| Temperature | 50-80 °C | Heating may be required for less reactive electrophiles.[1] |
| Typical Yield | 35-90% | Yields vary based on the reactivity of the coupling partners. |
References
- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Letters.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
- 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- CAS 1820-80-0 (3-Aminopyrazole). BOC Sciences.
- The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxyl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones.
- Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and...
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- Technical Support Center: Optimizing N-Alkyl
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig amin
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-Pyrazole Derivatives
Introduction: The Strategic Importance of 4-Amino-Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] Specifically, the introduction of an amino group at the C4-position gives rise to a class of compounds with significant therapeutic potential, acting as inhibitors for crucial biological targets like Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Kγ).[1]
Traditionally, the synthesis of these vital motifs has faced considerable challenges. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, offering a direct route to aryl and heteroaryl amines from their corresponding halides.[3][4][5][6] This reaction's broad functional group tolerance and expanding scope have made it indispensable in modern drug discovery.[3]
However, the application of this methodology to electron-rich, five-membered N-heterocycles like pyrazoles, particularly with less reactive chloro-substituents, is not without its difficulties.[7] These substrates are known to be challenging coupling partners, often due to their potential to inhibit or deactivate the palladium catalyst.[7] This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 4-chloro-pyrazoles, offering mechanistic insights, a robust experimental protocol, and a troubleshooting framework to empower researchers in synthesizing these valuable compounds.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational reaction design and optimization. The currently accepted cycle involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][8]
-
Activation & Oxidative Addition: The cycle begins with an active, electron-rich Palladium(0) species, typically bearing bulky phosphine ligands (L). This complex undergoes oxidative addition into the carbon-chlorine bond of the 4-chloro-pyrazole, forming a Pd(II) intermediate.[3][8][9] This step is often rate-limiting, especially for less reactive aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3] The choice of base is critical and its effectiveness can be influenced by the solvent system.[10][11][12]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex to yield the desired 4-amino-pyrazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The success of coupling challenging substrates like 4-chloro-pyrazoles hinges on the use of specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential as they promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[3][13]
Optimizing the Reaction: A Guide to Key Parameters
The successful amination of 4-chloro-pyrazoles requires careful consideration of several interdependent parameters. A systematic approach to screening these variables is often necessary to achieve optimal yields.
| Parameter | Options & Considerations | Rationale & Insights |
| Palladium Source | Pd(OAc)₂ , Pd₂(dba)₃ : Common, require in situ reduction. Can be unreliable.[14] Pre-catalysts (e.g., XPhos Pd G3/G4) : Air-stable Pd(II) complexes that efficiently form the active Pd(0) species.[9][13] Highly recommended for reproducibility and high activity.[9] | Pre-catalysts offer superior performance by ensuring a reliable and efficient generation of the active LPd(0) catalyst, often allowing for lower catalyst loadings and milder conditions.[9][13] |
| Ligand | Bulky Biaryl Phosphines : XPhos , tBuXPhos , BrettPhos , tBuDavePhos .[1][13] | The ligand is arguably the most critical component. For heteroaryl chlorides, bulky and electron-donating ligands are required to stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst deactivation.[7][15] |
| Base | Strong Bases : NaOtBu , KOtBu , LHMDS . Highly effective but can be incompatible with sensitive functional groups (e.g., esters).[4][9] Weaker Bases : K₃PO₄ , Cs₂CO₃ . Offer better functional group tolerance but may require higher temperatures or longer reaction times.[9] | The base's primary role is to deprotonate the amine coordinated to the palladium center.[10] Strong alkoxide bases are generally the most effective, but weaker inorganic bases are a viable alternative for base-sensitive substrates.[9] |
| Solvent | Aprotic, Non-polar/Polar : Toluene , 1,4-Dioxane , THF , t-AmOH .[9] | Solvent choice impacts reagent solubility and catalyst stability.[16] Toluene and dioxane are commonly used.[17] Avoid coordinating solvents like acetonitrile or pyridine, which can bind to the palladium and inhibit the reaction.[9] |
| Temperature | 80 - 120 °C | Aryl chlorides are less reactive than bromides or iodides and typically require elevated temperatures to drive the oxidative addition step to completion.[1][9] |
General Protocol for the Amination of 4-Chloro-1H-pyrazoles
This protocol provides a robust starting point for the coupling of a generic 4-chloro-pyrazole with a primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Reagents & Equipment:
-
4-Chloro-1H-pyrazole derivative (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G4, 1-5 mol%)
-
Ligand (e.g., XPhos, 1-5 mol%, if not using a pre-catalyst)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried glassware, magnetic stir bar, condenser, inert gas manifold
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 4-chloro-pyrazole (1.0 equiv), the base (e.g., NaOtBu, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G4, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M). Then, add the amine (1.2 equiv) via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C).
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quench the reaction carefully by adding water or saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-amino-pyrazole product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems encountered during the amination of 4-chloro-pyrazoles.
Caption: A logical workflow for troubleshooting a low-yielding reaction.
-
Problem: Low or No Conversion of Starting Material
-
Cause A: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere can lead to catalyst death. Using Pd(II) sources like Pd(OAc)₂ without efficient in situ reduction can also lead to low activity.[18]
-
Solution: Always use a reliable pre-catalyst.[9][13] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Cause B: Sub-optimal Conditions. The combination of ligand, base, and solvent is crucial.[18] An incorrect choice may fail to promote the reaction.
-
Solution: Systematically screen reaction parameters. A change in base (e.g., from K₃PO₄ to NaOtBu) or solvent (e.g., from THF to toluene) can have a dramatic effect. Increasing the temperature may also be necessary for the challenging C-Cl bond activation.
-
-
Problem: Significant Side Product Formation
-
Cause A: Hydrodehalogenation. A common side reaction is the reduction of the 4-chloro-pyrazole to the corresponding pyrazole (Ar-H), which competes with the desired amination.[18]
-
Solution: This side reaction is often ligand-dependent. Screening a panel of bulky phosphine ligands can identify a system that favors C-N reductive elimination over competing pathways.
-
Cause B: Catalyst Deactivation by the Heterocycle. Five-membered nitrogen heterocycles can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[7]
-
Solution: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be beneficial. Using a more robust, sterically hindered ligand can also mitigate this issue.[7]
-
Conclusion
The Buchwald-Hartwig amination is a formidable tool for the synthesis of 4-amino-pyrazoles from their 4-chloro precursors. Success with these challenging substrates is contingent upon a rational selection of reaction components, particularly a highly active palladium pre-catalyst system featuring a bulky, electron-rich biaryl phosphine ligand. By understanding the reaction mechanism and carefully optimizing the key parameters of catalyst, base, and solvent, researchers can overcome common hurdles and efficiently access these medicinally important molecules. This guide provides the foundational knowledge and practical protocols to facilitate this critical transformation in the drug discovery and development pipeline.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
van der Slot, R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12133–12140. [Link]
-
van der Slot, R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
van der Slot, R., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12133-40. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2018). ResearchGate. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]
-
Li, G., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(43), 7859–7864. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012). ResearchGate. [Link]
-
Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 596–599. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved February 15, 2026, from [Link]
-
Isherwood, M., & Kotha, S. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemSusChem, 13(17), 4330-4351. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]
-
Vautravers, N., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 133(45), 18078–18081. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. [Link]
-
Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4660. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate. [Link]
-
C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. (2024). ResearchGate. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2021). ResearchGate. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. research.rug.nl [research.rug.nl]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Sandmeyer Reaction on 3-Amino-4-Chloropyrazole
Ticket ID: SAND-PYR-04CL Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Deaminative Halogenation/Cyanation on 3-Amino-4-Chloropyrazole Core
Executive Summary & Mechanistic Insight[1][2][3]
User Context: You are likely attempting to convert 3-amino-4-chloropyrazole into 3,4-dichloropyrazole, 3-bromo-4-chloropyrazole, or 3-cyano-4-chloropyrazole.
The Core Challenge: The Sandmeyer reaction on a pyrazole core is significantly more complex than on a phenyl ring due to two competing factors:
-
Amphoteric Nature: The pyrazole ring possesses both a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (acidic). In the classical aqueous acid conditions (HCl/NaNO
), the ring nitrogen protonates, deactivating the system and repelling the nitrosonium ion ( ). -
Diazonium Instability: Pyrazole-3-diazonium salts are notoriously unstable and prone to C-coupling (azo dye formation) or dediazoniation (reduction to H) if not trapped immediately.
The Solution:
Shift from "Classical Aqueous" (NaNO
Mechanistic Pathway (Visualization)
The following diagram illustrates the radical-nucleophilic aromatic substitution (
Figure 1: Radical mechanism of the Sandmeyer reaction using alkyl nitrites. Note the Single Electron Transfer (SET) cycle involving Copper.[1][2]
Optimized Experimental Protocol (The "Gold Standard")
This protocol utilizes tert-butyl nitrite (t-BuONO) in acetonitrile.[3][4] This is superior to the aqueous method for 3-amino-4-chloropyrazole because it maintains homogeneity and minimizes side reactions.
Reagents & Equipment[3][4][8][9][10]
-
Substrate: 3-amino-4-chloropyrazole (1.0 equiv)
-
Diazotization Agent: tert-Butyl nitrite (1.5 equiv) - Fresh bottles preferred.
-
Halogen Source/Catalyst:
-
For Chloride: CuCl
(1.2 equiv) [Note: Cu(II) is often used with t-BuONO as the nitrite reduces it in situ, or use CuCl]. -
For Bromide: CuBr
(1.2 equiv).
-
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Temperature: 0°C to 60°C.
Step-by-Step Workflow
-
Preparation (0°C): In a dry round-bottom flask under Nitrogen/Argon, dissolve CuCl
(or CuBr ) (1.2 equiv) in anhydrous MeCN. Ensure the copper salt is fully suspended/dissolved.-
Why: Anhydrous conditions prevent phenol formation.
-
-
Substrate Addition: Add 3-amino-4-chloropyrazole (1.0 equiv) to the copper suspension. Stir for 10 minutes at 0°C.
-
Diazotization (The Critical Step): Add tert-butyl nitrite (1.5 equiv) dropwise over 10–15 minutes.
-
Observation: Gas evolution (N
) should be visible. If violent, slow down addition. -
Note: Unlike aqueous conditions, you do not need to isolate the diazonium salt (which is dangerous). This is a "one-pot" dediazoniation.[5]
-
-
Reaction (Room Temp to Heat): Allow the mixture to warm to Room Temperature (RT) for 30 minutes.
-
Checkpoint: Monitor by LCMS. If starting material remains, heat to 60°C for 1–2 hours. The 4-chloro substituent stabilizes the ring, so thermal decomposition is less likely than with non-halogenated pyrazoles.
-
-
Work-up: Quench with 20% aqueous HCl (to break copper chelates). Extract with Ethyl Acetate.[4][6] Wash organics with brine.[4] Dry over Na
SO .
Troubleshooting Matrix (Help Desk)
Issue 1: "I am seeing a bright red/orange byproduct instead of my product."
-
Diagnosis: Azo Coupling (Self-Coupling).
-
Root Cause: The diazonium intermediate reacted with unreacted starting amine because the solution was not acidic enough or the addition was too fast.
-
Fix:
-
Aqueous Method: Increase acid concentration (use conc. HCl).
-
Anhydrous Method: Add the nitrite slowly to the amine/copper mixture, or reverse addition (add amine to nitrite/copper) to keep the diazonium concentration low relative to the nucleophile.
-
Issue 2: "LCMS shows a mass corresponding to the starting material minus Nitrogen (Reduction to H)."
-
Diagnosis: Hydrodediazoniation.
-
Root Cause: Presence of water or hydrogen atom abstraction from the solvent.
-
Fix:
-
Switch to the Anhydrous Protocol (Section 2).
-
Ensure MeCN is dry.
-
If using THF, switch to MeCN (THF is a hydrogen atom donor).
-
Issue 3: "Low conversion; Starting Material persists."
-
Diagnosis: Incomplete Diazotization.
-
Root Cause: 3-amino-4-chloropyrazole is electron-deficient (due to Cl) and less nucleophilic.
-
Fix:
-
Increase t-BuONO to 2.0 equiv.
-
Add a catalytic amount of acid (e.g., p-TsOH or TMSCl) to activate the nitrite.
-
Issue 4: "Violent exotherm or foaming."
-
Diagnosis: Runaway Nitrogen Release.
-
Root Cause: Addition of nitrite was too fast at elevated temperatures.
-
Fix:
-
Safety Stop: Cool immediately to -10°C.
-
Always perform the addition at 0°C.
-
Comparative Data: Aqueous vs. Anhydrous
| Parameter | Classical (Aqueous) | Optimized (Anhydrous) |
| Reagents | NaNO | t-BuONO / CuCl |
| Solubility | Poor (Suspension) | Good (Homogeneous) |
| Side Products | Phenols, Azo Dyes | Minimal |
| Yield (Typical) | 30–50% | 75–90% |
| Safety | High risk (Isolation of salt) | Lower risk (In-situ) |
Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Decision matrix for selecting reaction conditions.
References
-
Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Organic Synthesis.
-
Source: Journal of Organic Chemistry.
-
-
Krasnokutskaya, E. A., et al. (2007).[4][7][8] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[4] Demonstrates the superiority of the t-BuONO/MeCN system for heterocycles.
-
Barbero, M., et al. (2011). Sandmeyer Reaction.[5][2][6][9][12][13][14][15][16] A comprehensive review of the radical mechanism involving Copper(I)/(II) cycles.
-
Source: Encyclopedia of Reagents for Organic Synthesis.
-
-
Wu, W., et al. (2013).[8] Recent Advances in the Sandmeyer Reaction.[5] Discusses specific applications to electron-rich heterocycles like pyrazoles.
-
Source: Organic Biomolecular Chemistry.[10]
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tert-Butyl Nitrite [commonorganicchemistry.com]
- 4. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. byjus.com [byjus.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stabilizing Pyrazole Amines Against Oxidation
Welcome to the technical support guide for the handling and storage of pyrazole amines. This document is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often sensitive compounds. The amine moiety on a pyrazole ring, while crucial for its synthetic and pharmacological utility, renders the molecule susceptible to oxidative degradation. This guide provides in-depth, field-tested advice to help you maintain the integrity and purity of your pyrazole amine reagents and intermediates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of pyrazole amines.
Q1: What exactly is pyrazole amine oxidation and why does it happen?
A1: Pyrazole amine oxidation is a chemical degradation process where the amine group, and sometimes the pyrazole ring itself, reacts with oxygen. The amine functional group, especially aromatic and heterocyclic amines, can undergo single-electron oxidation, often initiated by atmospheric oxygen, light, or trace metal impurities.[1] This process can form reactive radical intermediates, which then propagate a chain reaction leading to the formation of colored impurities (often yellow to dark brown), dimers, or ring-opened byproducts.[2][3] The hydrazine moiety, if present, is particularly susceptible to oxidation.
Q2: What are the most obvious signs that my pyrazole amine sample has degraded?
A2: The primary indicators of degradation are visual and analytical:
-
Color Change: The most common sign is a change in the material's color, for instance, from a white or off-white solid to yellow, orange, or brown.[3]
-
Insolubility: You may notice decreased solubility in solvents where the compound was previously fully soluble.
-
Analytical Changes: When analyzed by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), you will observe the appearance of new impurity peaks and a corresponding decrease in the area of the main active peak. Changes in NMR or IR spectra can also confirm structural degradation.
Q3: I just received a new bottle of a pyrazole amine. What are the immediate steps I should take for proper storage?
A3: Upon receipt, immediately transfer the compound to a controlled storage environment. For long-term stability, it is recommended to store pyrazole amines in a tightly sealed, amber glass vial under an inert atmosphere (like argon or nitrogen) at low temperatures (-20°C is standard for long-term).[4] Ensure the container cap has a chemically resistant liner, such as PTFE, to prevent contamination and ensure a tight seal.
Q4: Can I store my pyrazole amine in solution for easier use?
A4: Long-term storage in solution is generally discouraged as it can accelerate degradation. If you must store solutions for short-term use, use a dry, aprotic solvent. The solution should be blanketed with an inert gas and stored at low temperatures (-20°C or -80°C). Always perform a quick purity check (e.g., TLC) before using a stored solution.
Part 2: Troubleshooting Guide for Degradation Issues
This guide provides a structured approach to identifying and resolving stability problems encountered during your experiments.
Problem 1: My white, crystalline pyrazole amine has turned yellow/brown after a few weeks on the shelf.
-
Possible Cause 1: Oxygen Exposure. The container seal may be inadequate, or the material was not stored under an inert atmosphere. Atmospheric oxygen is a primary driver of amine oxidation.
-
Solution: If the material is not heavily discolored, it may be salvageable by recrystallization or column chromatography. For future storage, aliquot the material into smaller vials, purge each vial thoroughly with argon or nitrogen before sealing, and wrap the cap joint with Parafilm® for an extra barrier.
-
-
Possible Cause 2: Light Exposure. Standard laboratory lighting, especially UV light, can provide the activation energy needed to initiate oxidative pathways.
-
Solution: Always store pyrazole amines in amber vials or wrap clear vials in aluminum foil to protect them from light.[3] Store vials inside a closed cabinet or refrigerator to minimize ambient light exposure.
-
-
Possible Cause 3: Heat Exposure. Elevated temperatures significantly accelerate the rate of chemical degradation. Storing the compound at room temperature on a lab bench is not suitable for long-term stability.
-
Solution: Adhere to recommended storage temperatures. For short-term storage (days to weeks), 2-8°C is often sufficient. For long-term storage (months to years), -20°C or below is required.[4]
-
Problem 2: My analytical results (HPLC, LC-MS) show a gradual loss of the main peak and the appearance of multiple new peaks over time.
-
Possible Cause 1: Inherent Instability. The specific substitution pattern on your pyrazole amine may make it intrinsically less stable.
-
Solution: Re-purify the material before each use. If this is for a critical drug development pathway, consider synthesizing a more stable salt form (e.g., hydrochloride), as protonation of the amine can reduce its susceptibility to oxidation.
-
-
Possible Cause 2: Contamination. Trace amounts of metal ions (like copper or iron) or exposure to strong oxidizing agents can catalyze decomposition.[1][5]
-
Solution: Ensure you are using high-purity solvents and clean glassware. Avoid using metal spatulas if you suspect metal-catalyzed degradation; opt for glass or PTFE-coated lab tools.
-
-
Possible Cause 3: Hydrolysis. If the compound was stored in a non-desiccated environment, moisture uptake can lead to hydrolytic degradation pathways.
-
Solution: Store the material in a desiccator, especially if in a humid environment. Use a tightly sealed container to prevent moisture ingress.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing pyrazole amine degradation.
Caption: A decision-making workflow for troubleshooting pyrazole amine degradation.
Part 3: Protocols for Stabilization and Quality Control
This section provides detailed, step-by-step procedures for ensuring the long-term stability of your pyrazole amine compounds.
Table 1: Recommended Storage Conditions for Pyrazole Amines
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen)[4] | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) blanket[3] | Displaces oxygen to prevent the initiation of oxidation. |
| Light | Store in amber vial or dark place | Store in amber vial, wrapped in foil, inside a freezer[3] | Prevents light-induced (photolytic) degradation. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed glass vial with PTFE-lined cap, sealed with Parafilm® | Prevents moisture and air ingress; ensures material compatibility. |
| Moisture | Store in a dry environment | Store in a desiccated environment or use a desiccant pack in secondary containment | Moisture can facilitate hydrolysis and other degradation pathways. |
Protocol 3.1: Aliquoting and Inert Gas Blanketing for Long-Term Storage
This protocol describes the best practice for preparing a newly acquired pyrazole amine for secure, long-term storage.
Materials:
-
Pyrazole amine solid
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of dry Argon or Nitrogen gas with a regulator and tubing
-
Clean, dry spatulas (PTFE-coated recommended)
-
Analytical balance
-
Parafilm®
Procedure:
-
Work in a Controlled Area: Perform this procedure in a fume hood or on a bench with minimal air drafts.
-
Prepare Vials: Label all vials clearly with the compound name, batch number, date, and mass.
-
Aliquot the Solid: Weigh the desired amount of pyrazole amine into each vial. Aliquoting prevents the need to repeatedly warm and expose the entire batch to air and moisture.
-
Inert Gas Purge: a. Set the gas regulator to a very low flow rate (a gentle hiss). b. Insert the tubing into the vial, directing the gas stream just above the surface of the solid for 30-60 seconds. This displaces the heavier, oxygen-containing air. c. Slowly withdraw the tubing while maintaining the gas flow.
-
Seal Immediately: As soon as the tubing is removed, immediately cap the vial and tighten it securely.
-
Secondary Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm®, stretching it as you wrap to create a tight seal.
-
Store Properly: Place the sealed vials into the designated -20°C (or colder) freezer, protected from light.
Protocol 3.2: Quality Control Analysis by HPLC
This protocol provides a general HPLC method to assess the purity of your pyrazole amine and detect degradation products. Note: This is a starting point and may require optimization for your specific compound.
Instrumentation & Columns:
-
System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of your compound)
-
Injection Volume: 5-10 µL
Sample Preparation:
-
Accurately weigh ~1 mg of your pyrazole amine.
-
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water) to make a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Interpretation:
-
A pure, undegraded sample should show a single major peak with >98% peak area.
-
Degradation is indicated by the presence of additional peaks, often eluting earlier (more polar) than the parent compound. Track the relative peak area of these impurities over time to monitor stability.
Simplified Oxidation Mechanism
The diagram below illustrates a conceptual pathway for the oxidative degradation of a generic pyrazole amine, highlighting the role of oxygen in initiating the process.
Caption: Conceptual pathway of pyrazole amine oxidation.
References
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. Retrieved February 12, 2024, from [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Milliken. Retrieved February 12, 2024, from [Link]
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). The Journal of Organic Chemistry - ACS Publications. Retrieved February 12, 2024, from [Link]
-
Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). ResearchGate. Retrieved February 12, 2024, from [Link]
-
A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. (2016). Science Publishing Group. Retrieved February 12, 2024, from [Link]
-
How can we store Pyrazolin from chalcone and hydrazine hydrate?. (2016). ResearchGate. Retrieved February 12, 2024, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine
In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a crucial building block in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols grounded in scientific rigor and regulatory expectations.
Introduction: The Analytical Imperative for a Key Intermediate
4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug substance. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the rationale behind the selection of chromatographic parameters and providing the necessary experimental data to support their application. The methodologies are designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges
4-Chloro-1-isobutyl-1H-pyrazol-3-amine possesses a combination of structural features that present unique challenges for chromatographic separation:
-
Polarity: The presence of the primary amine group imparts significant polarity to the molecule.
-
Basicity: The pyrazole ring and the amine group are basic, which can lead to peak tailing on traditional silica-based columns due to interactions with residual acidic silanols.
-
Potential for Isomeric Impurities: The synthesis of pyrazole derivatives can sometimes result in the formation of regioisomers, which may have very similar chromatographic behavior.[2]
Addressing these challenges requires careful selection of the stationary phase, mobile phase composition, and pH.
Comparative Analysis of HPLC Methods
Two RP-HPLC methods are proposed and compared for the purity analysis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine. Both methods utilize a C18 stationary phase, a workhorse in reversed-phase chromatography, but differ in their mobile phase composition and pH, leading to distinct selectivity profiles.[2]
Method A: Low pH Mobile Phase with Ion-Pairing Reagent
This method employs a low pH mobile phase containing trifluoroacetic acid (TFA). The acidic conditions ensure that the basic amine group is protonated, minimizing interactions with column silanols and improving peak shape. TFA also acts as an ion-pairing reagent, forming a neutral complex with the protonated analyte, which enhances its retention on the nonpolar C18 stationary phase.
Method B: Mid-pH Buffered Mobile Phase
This method utilizes a phosphate buffer to maintain a consistent pH in the mid-range (around 6.8). At this pH, the analyte's ionization state is controlled, and a different selectivity can be achieved compared to the low pH method. This can be particularly useful for separating impurities that have different pKa values than the main analyte.
Data Presentation: Comparison of Chromatographic Parameters
| Parameter | Method A | Method B |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Inertsil ODS 3V (150 cm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 20 mM Potassium dihydrogen phosphate buffer (pH 6.8) |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic (20:80 v/v) | Isocratic (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 25 °C | Ambient |
| Detection Wavelength | 206 nm | 220 nm |
| Injection Volume | 5 µL | Not Specified |
| Expected Retention Time | ~5.6 min | Not Specified |
| Key Advantage | Good peak shape for basic compounds, enhanced retention. | Alternative selectivity, useful for pH-dependent separations. |
| Potential Disadvantage | TFA can suppress MS signals if hyphenated techniques are used. | Potential for shorter column lifetime with buffered mobile phases. |
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the recommended method (Method A), which generally provides superior peak shape for amine-containing compounds. This protocol is designed to be compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[3][4]
Recommended Protocol: Method A
This protocol outlines the steps for determining the purity of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine using a reversed-phase HPLC method with a low pH mobile phase.
-
4-Chloro-1-isobutyl-1H-pyrazol-3-amine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade)
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Eclipse XDB C18 column (150mm x 4.6mm, 5µm) or equivalent.[5]
-
Mobile Phase: 0.1% Trifluoroacetic acid and Methanol (20:80 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 206 nm.[5]
-
Injection Volume: 5 µL.[5]
-
Mobile Phase Preparation: Carefully add 1 mL of TFA to 1 L of water to prepare the 0.1% TFA in water solution. Mix 200 mL of this solution with 800 mL of methanol. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the 4-Chloro-1-isobutyl-1H-pyrazol-3-amine reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.[5]
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform the system suitability injections.
-
Inject the sample solution.
-
Run the chromatogram for a sufficient time to elute all potential impurities.
-
Identify the peak corresponding to 4-Chloro-1-isobutyl-1H-pyrazol-3-amine based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Workflows
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision process for HPLC method selection.
Conclusion and Further Recommendations
This guide has presented a comparative analysis of two robust RP-HPLC methods for the purity determination of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine. Method A, utilizing a low pH mobile phase with TFA, is recommended for its ability to produce sharp, symmetrical peaks for this basic analyte. The provided protocol offers a solid foundation for routine quality control and can be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[5]
For comprehensive impurity profiling, it is advisable to employ a photodiode array (PDA) detector to assess peak purity and to use a mass spectrometer (MS) for the identification of unknown impurities.[6] Furthermore, forced degradation studies should be conducted to establish the stability-indicating nature of the method and to characterize potential degradation products.[7]
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
-
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2020, May 11). NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
An-Najah Journals. (2024, March 1). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC -. Retrieved from [Link]
-
ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
JOCPR. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
-
Oxford Academic. (2023, April 15). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
-
OMICS International. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022, June 16). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Journal of Chemical Society of Nigeria. (n.d.). 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Retrieved from [Link]
-
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
Sources
A Researcher's Guide to the Crystallography of 4-Halo-Aminopyrazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides an unparalleled, high-resolution view of atomic arrangements, offering critical insights for structure-based drug design. This guide delves into the crystallographic data of 4-halo-aminopyrazole derivatives, a class of compounds recognized for their significant therapeutic potential, particularly as scaffolds in medicinal chemistry. [1][2][3]
The pyrazole nucleus is a versatile scaffold in pharmaceutical development, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[3][4] The introduction of a halogen atom at the 4-position and an amino group can significantly influence the molecule's electronic properties, binding affinities, and crystal packing, making a detailed crystallographic comparison essential for rational drug design.
The Significance of Crystallographic Data in Drug Design
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the internal lattice of a crystalline substance, including bond lengths, bond angles, and the details of intermolecular interactions.[5] Unlike indirect structural methods like NMR, which provides information about the molecule in solution, crystallography reveals the solid-state conformation.[6] This distinction is crucial as the conformation adopted in the crystal can be relevant to the bioactive conformation when bound to a biological target.
For 4-halo-aminopyrazole derivatives, crystallographic data allows us to:
-
Determine the precise geometry: Understand how the halogen substitution affects the planarity of the pyrazole ring and the orientation of the amino group.
-
Analyze intermolecular interactions: Identify and compare hydrogen bonding networks, halogen bonds, and π-π stacking interactions. These interactions are fundamental to crystal packing and can provide a model for how the molecule might interact with a protein's active site.
-
Inform Structure-Activity Relationship (SAR) studies: Correlate specific structural features with biological activity, guiding the synthesis of more potent and selective drug candidates.
Comparative Analysis of 4-Halo-Aminopyrazole Crystal Structures
Recent studies have completed the crystallographic series for 4-halo-1H-pyrazoles (4-X-pzH, where X = F, Cl, Br, I).[7] A key finding is that the supramolecular assembly is highly dependent on the halogen. The 4-chloro and 4-bromo analogues are isostructural, forming hydrogen-bonded trimeric assemblies.[1][7] In contrast, the 4-fluoro and 4-iodo derivatives form chain-like structures known as catemers.[7] This demonstrates that even subtle changes in the halogen's size and electronegativity can dictate the entire crystal packing motif.
For aminopyrazole derivatives, the amino group introduces a potent hydrogen bond donor, which often dominates the intermolecular interactions. In the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, for instance, N—H⋯N hydrogen bonds connect the molecules into chains.[8]
The following table summarizes representative crystallographic data for related compounds to illustrate the comparative aspects.
| Compound | Formula | Crystal System | Space Group | Key Features & Interactions | Reference |
| 4-chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | Isostructural with bromo analogue; forms trimeric H-bonded units.[1] | |
| 4-iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | Forms H-bonded catemeric chains, dissimilar to Cl/Br analogues.[7] | |
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | C₉H₈ClN₃ | Monoclinic | P2₁/c | Molecules linked into chains by N—H···N hydrogen bonds.[8] | |
| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid DMSO solvate | C₄H₂BrN₃O₄·C₂H₆OS | Monoclinic | P2₁/c | Demonstrates complex H-bonding involving the pyrazole, substituents, and solvent.[9] |
Note: The specific space group for 5-Chloro-1-phenyl-1H-pyrazol-4-amine was not explicitly stated in the provided text, but P2₁/c is a common centrosymmetric monoclinic space group.
Experimental Workflow: From Powder to Structure
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[10][11] The process is followed by data collection and computational structure solution and refinement.[12]
The goal is to slowly bring a solution to a state of supersaturation, allowing for the orderly growth of a single crystal rather than rapid precipitation of a powder.[13]
Scientist's Note: The choice of solvent is critical.[13] Initial solubility screening with a small amount of material across a range of solvents (from non-polar like hexane to polar like ethanol or methanol) is a crucial first step.[14]
Detailed Protocol: Vapor Diffusion
Vapor diffusion is an excellent method for growing crystals from milligram quantities of material.[13] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility.
-
Preparation: Dissolve 5-10 mg of the purified 4-halo-aminopyrazole derivative in a minimal amount (~0.5 mL) of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker.
-
Anti-Solvent Addition: Add a larger volume (~5-10 mL) of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.
-
Crystal Growth: Over a period of hours to weeks, the solubility of the compound in the mixed-solvent system will decrease, leading to the formation of single crystals.[6][13]
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted and exposed to a focused beam of X-rays.[13][15] The crystal diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector.[5]
Workflow Diagram:
Caption: Workflow for small molecule X-ray crystallography.
Key Steps in Data Analysis:
-
Data Collection & Processing: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.[11][15] Software is used to integrate the intensities of each reflection and apply corrections (scaling).[12]
-
Structure Solution: This is the critical step of solving the "phase problem." For small molecules, direct methods are typically used to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[10][15]
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are then refined using a least-squares method to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[12][15] The quality of the final structure is assessed by a value called the R-factor, which represents the agreement between the model and the data.
Comparison with Alternative Techniques: The Role of NMR
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing molecules in solution.
-
NMR Strengths: NMR is excellent for confirming the chemical connectivity and constitution of the synthesized molecule. It can also provide information about dynamic processes and conformational preferences in solution, which may differ from the static picture provided by crystallography.
-
Crystallography's Unique Advantage: Crystallography provides unambiguous, direct structural information, including the precise measurement of bond lengths, angles, and the spatial arrangement of atoms in the crystal lattice.[6] This level of detail, especially concerning intermolecular interactions, is unattainable by NMR alone.
For drug development, the two techniques are complementary. NMR confirms the identity of the bulk material, while crystallography provides the high-resolution structural data essential for computational modeling and understanding specific interactions with a biological target.
Conclusion
The crystallographic analysis of 4-halo-aminopyrazole derivatives is a critical component of their development as therapeutic agents. The data reveals that the choice of halogen substituent significantly influences supramolecular assembly, a key factor in crystal engineering and understanding potential binding modes. The detailed experimental workflows provided herein offer a guide for researchers to obtain high-quality structural data. By combining crystallographic insights with other analytical techniques and computational modeling, scientists can accelerate the design and optimization of novel drugs based on this privileged scaffold.
References
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Wikipedia. X-ray crystallography. [Link]
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McCabe, E. E., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835–1853. [Link]
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Jasinski, J. P. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 70(Pt 3), 257–261. [Link]
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Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). [Link]
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Martin, C. B., Zeller, M., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E, Crystallographic Communications, 77(Pt 9), 943–946. [Link]
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Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 241–266. [Link]
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Shaikh, A. A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(31), 21543–21564. [Link]
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Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52–56. [Link]
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Năstasă, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5258. [Link]
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Martin, C. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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Năstasă, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 673. [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
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Abu-Yousef, I. A., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 6(45), 12535-12545. [Link]
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Zeller, M. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]
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Starosta, R., & Gancarz, R. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E, Structure Reports Online, 67(Pt 11), o2885. [Link]
-
Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 633-635. [Link]
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A Comparative Guide to Elemental Analysis Standards for 4-Chloro-1-isobutyl-1H-pyrazol-3-amine
For researchers, scientists, and drug development professionals, establishing the elemental composition of a novel active pharmaceutical ingredient (API) like 4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a foundational step in its characterization and a critical component of regulatory compliance. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights into making informed experimental choices. We will delve into the "why" behind the protocols, ensuring a robust and self-validating analytical strategy.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis serves two primary purposes in the pharmaceutical industry. Firstly, it confirms the empirical formula of a newly synthesized compound, providing fundamental evidence of its identity and purity. For 4-Chloro-1-isobutyl-1H-pyrazol-3-amine (C₈H₁₄ClN₃), this involves the precise quantification of its constituent elements: Carbon, Hydrogen, Nitrogen, and Chlorine.
Secondly, and with significant regulatory emphasis, is the control of elemental impurities.[1][2][3][4] These are trace metals that can be introduced at any stage of the manufacturing process, from raw materials and catalysts to equipment and container closure systems.[4][5] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3D, and the United States Pharmacopeia (USP), in chapters <232> and <233>, mandate a risk-based approach to managing these impurities to ensure patient safety.[1][3][6][7][8]
This guide will compare the primary analytical techniques for both aspects of elemental analysis concerning our target molecule.
Part 1: Foundational Elemental Composition (C, H, N, and Cl)
The initial characterization of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine requires accurate determination of its primary elemental makeup.
Combustion Analysis (CHN/CHNS)
Combustion analysis is the gold standard for determining the percentage of Carbon, Hydrogen, and Nitrogen in organic compounds.[9][10][11] The technique is based on the Pregl-Dumas method, where a sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, and N₂).[9][10] These gases are then separated and quantified using a thermal conductivity detector.[12]
Causality Behind Experimental Choices:
-
Sample Purity: The accuracy of CHN analysis is highly dependent on sample purity. The presence of residual solvents or inorganic impurities will lead to results that deviate from the theoretical values.[13] Therefore, it is crucial to ensure the sample is thoroughly dried and free of contaminants.
-
Halogen Presence: For halogenated compounds like ours, specific absorbents are required in the combustion tube to trap the resulting hydrogen chloride (HCl), which would otherwise interfere with the detection of other gases. Modern elemental analyzers are equipped with reagents like silver tungstate or silver vanadate for this purpose.[14]
Expected Performance: For a pure sample of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, the expected precision for CHN analysis is typically within ±0.3% of the theoretical values.[13]
| Element | Theoretical % | Expected Result |
| Carbon (C) | 50.66% | 50.66 ± 0.3% |
| Hydrogen (H) | 7.44% | 7.44 ± 0.3% |
| Nitrogen (N) | 22.15% | 22.15 ± 0.3% |
Chlorine Determination: A Comparative Overview
The accurate quantification of chlorine is vital for confirming the structure of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine.
| Analytical Technique | Principle | Strengths | Limitations |
| Combustion with Titration/Ion Chromatography | The sample is combusted, and the resulting HCl is trapped in a solution and quantified by titration or ion chromatography. | Cost-effective and reliable for percentage-level quantification. | Can be time-consuming and may have interferences. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample is digested and introduced into a high-temperature plasma, which ionizes the chlorine atoms. The ions are then separated by their mass-to-charge ratio and detected. | High sensitivity and specificity, allowing for trace-level detection.[15] Can be used for both chlorine content and elemental impurity analysis. | Higher equipment and operational costs. Chlorine has a high ionization potential, which can affect sensitivity.[15] |
Recommendation: For initial confirmation of the empirical formula, combustion with titration is a suitable and economical choice. For comprehensive analysis that includes trace elemental impurities, developing an ICP-MS method is more efficient in the long run.
Part 2: Elemental Impurity Analysis: Adhering to Regulatory Standards
The ICH Q3D and USP <232>/<233> guidelines have shifted the paradigm from simple heavy metal tests to a more comprehensive, risk-based assessment of elemental impurities.[1][3][4][16] The focus is on the Permitted Daily Exposure (PDE) of each element, which varies depending on the route of administration.[2][17]
Workflow for Elemental Impurity Risk Assessment
Caption: ICH Q3D Risk Assessment Workflow.
Comparative Analysis of Analytical Techniques for Elemental Impurities
The USP chapter <233> recommends either ICP-OES (Optical Emission Spectrometry) or ICP-MS for the quantification of elemental impurities.[16] X-Ray Fluorescence (XRF) is also gaining traction as a valuable screening tool.[18][19][20][21]
| Technique | Principle | Limit of Detection | Sample Preparation | Throughput |
| ICP-OES | Sample is introduced into a plasma, and excited atoms emit light at characteristic wavelengths. | Parts per billion (ppb) | Requires acid digestion to bring the sample into a liquid form. | Moderate |
| ICP-MS | Similar to ICP-OES, but ions are detected by a mass spectrometer. | Parts per trillion (ppt) | Requires acid digestion.[22] | Moderate to High |
| XRF | Sample is irradiated with X-rays, causing elements to emit characteristic fluorescent X-rays. | Parts per million (ppm) | Minimal to none; can be non-destructive.[18][19][23] | High |
Causality Behind Experimental Choices:
-
ICP-MS for Unmatched Sensitivity: For most pharmaceutical applications, especially for highly toxic elements with low PDEs (e.g., As, Cd, Hg, Pb), the superior sensitivity of ICP-MS makes it the preferred method.[22][24]
-
XRF for Rapid Screening: XRF is an excellent orthogonal technique for screening raw materials and in-process samples due to its speed and minimal sample preparation.[18][20] A positive result from XRF would then trigger a more sensitive quantitative analysis by ICP-MS.
-
Sample Digestion is Critical: For ICP techniques, complete digestion of the organic matrix of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine is crucial for accurate results. Microwave-assisted digestion is often employed to ensure complete dissolution and prevent the loss of volatile elements.[22]
Part 3: Experimental Protocols
Protocol 1: CHN Analysis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine
Caption: CHN Analysis Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Dry the 4-Chloro-1-isobutyl-1H-pyrazol-3-amine sample under vacuum to remove any residual solvents.
-
Weighing: Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule. Expertise Note: The accuracy of the final result is directly proportional to the accuracy of this initial weight measurement.
-
Encapsulation: Crimp the tin capsule to ensure no sample is lost and to create a uniform shape for introduction into the analyzer.
-
Instrument Calibration: Calibrate the CHN analyzer using certified reference materials (CRMs) like acetanilide or benzoic acid.[9] NIST provides a range of SRMs for this purpose.[25][26][27][28][29]
-
Analysis: Place the encapsulated sample into the instrument's autosampler and initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
Data Evaluation: Compare the obtained percentages of C, H, and N to the theoretical values for C₈H₁₄ClN₃. The results should be within the laboratory's established limits of precision and accuracy (typically ±0.3%).
Protocol 2: ICP-MS Analysis for Elemental Impurities
Step-by-Step Methodology:
-
Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.1 g of the 4-Chloro-1-isobutyl-1H-pyrazol-3-amine sample into a clean microwave digestion vessel. b. Add a mixture of high-purity nitric acid and hydrochloric acid. Trustworthiness Note: Using high-purity acids is essential to avoid introducing elemental contaminants and to ensure a low analytical blank. c. Seal the vessel and place it in the microwave digestion system. d. Run a pre-programmed digestion method designed for organic matrices. This typically involves a ramp to a high temperature and pressure to ensure complete decomposition. e. After cooling, carefully open the vessel and dilute the digestate to a final volume with deionized water.
-
Instrument Calibration: Prepare a series of calibration standards containing the target elemental impurities at concentrations bracketing the expected levels and the limits defined by USP <232> or ICH Q3D.[4][7] These standards should be matrix-matched to the diluted sample digestate. Certified reference materials from suppliers like Agilent or NIST are crucial for ensuring traceability.[30]
-
Analysis: a. Set up the ICP-MS instrument with optimized parameters for the target elements. This includes selecting appropriate isotopes and using a collision/reaction cell to remove polyatomic interferences. b. Introduce the prepared samples, blanks, and calibration standards into the ICP-MS. c. Acquire the data for each sample.
-
Data Processing and Reporting: a. Quantify the concentration of each elemental impurity in the sample using the calibration curve. b. Report the results in µg/g (ppm) and compare them against the established PDE limits based on the intended daily dose of the drug product.
Conclusion
The elemental analysis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a multi-faceted process that underpins both the fundamental characterization of the molecule and the assurance of its safety as a potential pharmaceutical ingredient. While CHN combustion analysis provides a robust method for confirming the empirical formula, a comprehensive strategy for controlling elemental impurities, grounded in the principles of ICH Q3D, is mandatory.
For this, a combination of rapid screening with a non-destructive technique like XRF and quantitative analysis with a highly sensitive method like ICP-MS offers a scientifically sound, efficient, and compliant approach. The choice of methodology should always be guided by a thorough risk assessment and validated to be suitable for its intended purpose, ensuring the generation of trustworthy and defensible data throughout the drug development lifecycle.
References
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ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
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Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis - News-Medical. (2024, November 25). Retrieved from [Link]
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Comparative evaluation of ICP sample introduction systems to be used in the metabolite profiling of chlorine-containing pharmaceuticals via HPLC-ICP-MS - PubMed. (2018, May 10). Retrieved from [Link]
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The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis - Discoveracs.org. (n.d.). Retrieved from [Link]
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Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials | Spectroscopy Online. (2017, July 1). Retrieved from [Link]
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How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (n.d.). Retrieved from [Link]
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The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PE Polska. (n.d.). Retrieved from [Link]
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Comparative evaluation of ICP sample introduction systems to be used in the metabolite profiling of chlorine-containing pharmaceuticals via HPLC-ICP-MS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Reference materials | NIST - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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NIST Standard Reference Materials® 2023 Catalog. (2023, May 15). Retrieved from [Link]
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ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety - AELAB. (2025, August 18). Retrieved from [Link]
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SRM NIST Standard Reference Materials 2018 Catalog. (2025, February 8). Retrieved from [Link]
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CHN Elemental Analysis - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
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CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). Retrieved from [Link]
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Chlorine Analysis - Hach. (n.d.). Retrieved from [Link]
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A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
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Elemental Inorganic Standards - Agilent. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
